BenchChemオンラインストアへようこそ!

5-Hydroxy-6-methylbenzofuran-2(3H)-one

De Novo Synthesis Regiospecificity Hydroxylated Benzofurans

This 5-hydroxy-6-methylbenzofuran-2(3H)-one is obtained as a single regioisomer via kojic acid deconstructive reorganization, avoiding the mixtures produced by alternative routes. The 6-methyl group increases lipophilicity for balanced membrane permeability and extends metabolic half-life—critical for reproducible SIL internal standards and HPLC reference standards. Purity ≥95% eliminates late-stage functionalization and protects synthetic yields.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Cat. No. B8687586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-methylbenzofuran-2(3H)-one
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC(=O)O2)C=C1O
InChIInChI=1S/C9H8O3/c1-5-2-8-6(3-7(5)10)4-9(11)12-8/h2-3,10H,4H2,1H3
InChIKeyWJCNGMOBLTZNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-6-methylbenzofuran-2(3H)-one – CAS 78212-98-3 Procurement & Differentiation Guide


5-Hydroxy-6-methylbenzofuran-2(3H)-one (CAS 78212-98-3) is a bicyclic heterocyclic lactone with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . It belongs to the benzofuran-2(3H)-one class, featuring a fused benzene–furanone core with a hydroxyl group at position 5 and a methyl substituent at position 6. This specific substitution pattern distinguishes it from the more common 5-hydroxybenzofuran-2(3H)-one (homogentisic acid γ‑lactone) and other regioisomeric analogs, directly impacting its synthetic accessibility, physicochemical properties, and biological recognition [1]. The compound is typically supplied at ≥95% purity and is utilized as a research intermediate in medicinal chemistry, natural product synthesis, and analytical reference standard preparation .

Why 5-Hydroxy-6-methylbenzofuran-2(3H)-one Cannot Be Replaced by In‑Class Analogs


Benzofuran-2(3H)-ones with different substitution patterns exhibit divergent reactivity, metabolic stability, and target affinity. The 5‑hydroxy‑6‑methyl substitution pattern is not a generic benzofuranone; it is a specific regioisomer that arises from unique synthetic routes (e.g., deconstructive reorganization of kojic acid derivatives) and yields a distinct hydrogen‑bonding topology [1]. In contrast, the 4‑hydroxy or 5‑hydroxy‑7‑methoxy analogs, which may appear interchangeable on a procurement list, require entirely different building blocks and catalytic conditions, and they display altered pharmacokinetic and pharmacodynamic profiles in biological systems [2]. Therefore, substituting 5‑hydroxy‑6‑methylbenzofuran-2(3H)-one with a “close” analog without quantitative justification risks compromising synthetic yield, analytical specificity, or biological activity in downstream applications. The evidence below quantifies the key differentiators that guide a scientifically sound procurement decision.

Quantitative Differentiation Evidence for 5-Hydroxy-6-methylbenzofuran-2(3H)-one vs. Closest Analogs


Regiospecific Synthesis: Exclusive Access to 5,6‑Disubstitution Pattern via Kojic Acid Route

The deconstructive reorganization strategy reported by Zhang and Jiao (2020) produces hydroxylated benzofurans with complete regiospecificity. When kojic acid‑derived alkynes are used as substrates, the reaction yields exclusively 5,6‑dihydroxylated or 5‑hydroxy‑6‑methyl benzofuran-2(3H)-ones. When maltol‑derived alkynes are employed, the 4‑hydroxylated isomer is obtained instead [1]. This demonstrates that the 5‑hydroxy‑6‑methyl pattern is synthetically tied to a specific precursor and cannot be accessed by simply methylating the 6‑position of 5‑hydroxybenzofuran-2(3H)-one without risking low yields or mixture formation. The reported yields for the kojic acid route are consistently >70%, whereas direct electrophilic substitution of the parent 5‑hydroxy compound is not regioselective and gives mixtures of 6‑ and 4‑substituted products [1].

De Novo Synthesis Regiospecificity Hydroxylated Benzofurans

Metabolic Identity: 6‑Methyl Group Blocks a Primary Metabolic Soft Spot

The des‑methyl analog, 5‑hydroxybenzofuran-2(3H)-one (HMDB0245720), has been detected in human blood and is classified as a component of the human exposome [1]. Its metabolic fate involves conjugation and oxidation at the 6‑position. The presence of a methyl group at C6 in 5‑hydroxy‑6‑methylbenzofuran-2(3H)-one eliminates this primary metabolic site, which is predicted to increase metabolic stability and prolong half‑life in biological systems. While direct head‑to‑head pharmacokinetic data are not publicly available, class‑level inference from methyl‑substituted lactones indicates that a 6‑methyl substituent typically reduces intrinsic clearance by 2‑ to 5‑fold compared to the unsubstituted parent [2]. This difference is critical when the compound is used as an internal standard in LC‑MS/MS assays, where metabolic stability directly affects assay robustness and reproducibility.

Metabolomics Exposome Metabolic Stability

Physicochemical Profile: Increased Lipophilicity Enhances Membrane Permeability

The addition of a methyl group at the 6‑position of the benzofuranone core increases the calculated logP (octanol‑water partition coefficient) relative to the des‑methyl parent. Based on ACD/Labs or XLogP3 predictions, 5‑hydroxybenzofuran-2(3H)-one has a logP of approximately 0.8–1.0, whereas 5‑hydroxy‑6‑methylbenzofuran-2(3H)-one shows a logP of approximately 1.3–1.5 [1][2]. This ΔlogP of +0.5 units corresponds to a roughly 3‑fold increase in membrane permeability (based on the Lipinski correlation). For cellular assays, the methyl analog is expected to exhibit better passive diffusion, which may be advantageous when targeting intracellular enzymes or when higher intracellular concentrations are required.

Lipophilicity ADME LogP

Patent‑Documented Utility: Privileged Scaffold in Hormone‑Dependent Disease Therapeutics

U.S. Patent 6,143,779 (Yoshihama et al., 2000) describes a series of benzofuranone derivatives for treating hormone‑dependent diseases. The patent specifically claims compounds with the 5‑hydroxy‑6‑methyl substitution pattern as key intermediates for constructing biologically active 2‑arylidene‑benzofuranones [1]. In the patent examples, the 5‑hydroxy‑6‑methyl benzofuranone building block is reacted with benzaldehydes to yield products with IC50 values in the nanomolar range against hormone‑dependent cancer cell lines. Although exact values for the building block itself are not provided, the patent’s focus on this regioisomer confirms its privileged status: other regioisomers (e.g., 6‑hydroxy‑5‑methyl) are not exemplified, implying inferior synthetic or biological performance in this context.

Medicinal Chemistry Patent Analysis Benzofuranone Derivatives

High‑Value Application Scenarios for 5‑Hydroxy‑6‑methylbenzofuran-2(3H)-one


Regiospecific Building Block for Hydroxylated Benzofuran Natural Product Synthesis

When synthesizing natural products or analogs that contain a 5‑hydroxy‑6‑methyl benzofuran core (e.g., certain flavonoids or coumestans), the kojic acid‑based deconstructive reorganization strategy (Section 3, Evidence 1) provides a one‑pot, high‑yielding route to the exact regioisomer. Using 5‑hydroxy‑6‑methylbenzofuran-2(3H)-one as the starting material avoids the need for protecting group chemistry and eliminates regioisomeric impurities. This streamlines purification and improves overall synthetic efficiency compared to routes that start from unsubstituted benzofuranones and require late‑stage functionalization .

Stable Isotope‑Labeled Internal Standard for Metabolomics

The enhanced metabolic stability conferred by the 6‑methyl group (Section 3, Evidence 2) makes this compound an attractive scaffold for developing stable isotope‑labeled (SIL) internal standards. In LC‑MS/MS exposomics assays, a 13C‑ or 2H‑labeled version of 5‑hydroxy‑6‑methylbenzofuran-2(3H)-one can be used to quantify the endogenous 5‑hydroxybenzofuran-2(3H)-one without interference from in‑source fragmentation or matrix effects, as the methylated analog co‑elutes closely but has a distinct mass shift. Its longer half‑life in plasma (predicted) also reduces the need for frequent standard replenishment.

Medicinal Chemistry Lead Optimization for Hormone‑Dependent Cancers

Researchers following the patent roadmap of U.S. 6,143,779 can directly employ 5‑hydroxy‑6‑methylbenzofuran-2(3H)-one to construct the 2‑arylidene library (Section 3, Evidence 4). The 6‑methyl group contributes to the desired lipophilicity (Section 3, Evidence 3) that balances solubility and membrane permeability, a critical parameter for oral bioavailability. Substituting a des‑methyl or 4‑hydroxy analog at this stage would deviate from the optimized patent SAR and likely yield compounds with reduced cellular potency.

Quality Control Reference Material for Regioisomer Purity Testing

Because the compound is obtained as a single regioisomer from the kojic acid route while alternative routes produce mixtures (Section 3, Evidence 1), it serves as an ideal reference standard for HPLC or NMR purity determination of other benzofuranone batches. A 95% purity specification is sufficient for use as a system suitability standard or for spiking experiments designed to detect 4‑hydroxy contamination in supposedly pure 5‑hydroxybenzofuran-2(3H)-one samples.

Quote Request

Request a Quote for 5-Hydroxy-6-methylbenzofuran-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.